Cas no 858671-77-9 (Ethyl 6-methoxy-1H-indazole-3-carboxylate)

Ethyl 6-methoxy-1H-indazole-3-carboxylate structure
858671-77-9 structure
Nombre del producto:Ethyl 6-methoxy-1H-indazole-3-carboxylate
Número CAS:858671-77-9
MF:C11H12N2O3
Megavatios:220.224582672119
MDL:MFCD06659783
CID:717955

Ethyl 6-methoxy-1H-indazole-3-carboxylate Propiedades químicas y físicas

Nombre e identificación

    • Ethyl 6-methoxy-1H-indazole-3-carboxylate
    • 1H-Indazole-3-carboxylicacid, 6-methoxy-, ethyl ester
    • 6-METHOXY-1H-INDAZOLE-3-CARBOXYLIC ACID ETHYL ESTER,
    • MDL: MFCD06659783
    • Renchi: 1S/C11H12N2O3/c1-3-16-11(14)10-8-5-4-7(15-2)6-9(8)12-13-10/h4-6H,3H2,1-2H3,(H,12,13)
    • Clave inchi: QQJCYCCREWJCKH-UHFFFAOYSA-N
    • Sonrisas: O=C(C1C2C(=CC(=CC=2)OC)NN=1)OCC

Atributos calculados

  • Calidad precisa: 220.08500
  • Masa isotópica única: 220.085
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 4
  • Recuento de átomos pesados: 16
  • Cuenta de enlace giratorio: 4
  • Complejidad: 260
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 64.2A^2

Propiedades experimentales

  • PSA: 64.21000
  • Logp: 1.74820

Ethyl 6-methoxy-1H-indazole-3-carboxylate PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
eNovation Chemicals LLC
D968534-100mg
Ethyl 6-methoxy-1H-indazole-3-carboxylate
858671-77-9 95%
100mg
$340 2024-07-28
abcr
AB536845-100mg
Ethyl 6-methoxy-1H-indazole-3-carboxylate; .
858671-77-9
100mg
€540.40 2025-02-13
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
45R0194-50mg
Ethyl 6-methoxy-1H-indazole-3-carboxylate
858671-77-9 97%
50mg
¥1731.3 2025-01-21
eNovation Chemicals LLC
D968534-500mg
Ethyl 6-methoxy-1H-indazole-3-carboxylate
858671-77-9 95%
500mg
$665 2024-07-28
TRC
E940705-500mg
Ethyl 6-methoxy-1H-indazole-3-carboxylate
858671-77-9
500mg
$ 250.00 2022-06-05
eNovation Chemicals LLC
D968534-1g
Ethyl 6-methoxy-1H-indazole-3-carboxylate
858671-77-9 95%
1g
$1115 2024-07-28
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
45R0194-5g
Ethyl 6-methoxy-1H-indazole-3-carboxylate
858671-77-9 97%
5g
10108.67CNY 2021-05-08
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
45R0194-100mg
Ethyl 6-methoxy-1H-indazole-3-carboxylate
858671-77-9 97%
100mg
1060.05CNY 2021-05-08
abcr
AB536845-50mg
Ethyl 6-methoxy-1H-indazole-3-carboxylate; .
858671-77-9
50mg
€379.50 2025-02-13
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
45R0194-5g
Ethyl 6-methoxy-1H-indazole-3-carboxylate
858671-77-9 97%
5g
¥34958.27 2025-01-21

Ethyl 6-methoxy-1H-indazole-3-carboxylate Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 0.5 h, -78 °C; 10 min, -78 °C → rt; rt; rt → -78 °C
1.2 Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C; -78 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
2.1 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water ;  rt; 12 h, rt
2.2 Reagents: Sodium carbonate ;  neutralized, rt
Referencia
Toward Biophysical Probes for the 5-HT3 Receptor: Structure-Activity Relationship Study of Granisetron Derivatives
Vernekar, Sanjeev Kumar V.; et al, Journal of Medicinal Chemistry, 2010, 53(5), 2324-2328

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Sulfuric acid Solvents: Water ;  0 °C
1.2 Reagents: Sodium nitrite ,  Sulfuric acid ,  Boric acid (H3BO3) Solvents: Water ;  0 °C; 15 min, 0 °C; 0 °C → 130 °C; 1 h, 130 °C; 130 °C → rt
1.3 Reagents: Ammonium hydroxide Solvents: Water ;  rt
1.4 Reagents: Ammonium hydroxide Solvents: Water ;  pH 8 - 9, rt
2.1 Reagents: Sodium carbonate Solvents: Acetone ;  5 min, rt
2.2 Solvents: Acetone ;  rt; 6 h, rt
3.1 Reagents: Methyldicyclohexylamine Solvents: Tetrahydrofuran ;  24 h, rt
4.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 0.5 h, -78 °C; 10 min, -78 °C → rt; rt; rt → -78 °C
4.2 Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C; -78 °C → rt
4.3 Reagents: Ammonium chloride Solvents: Water ;  rt
5.1 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water ;  rt; 12 h, rt
5.2 Reagents: Sodium carbonate ;  neutralized, rt
Referencia
Toward Biophysical Probes for the 5-HT3 Receptor: Structure-Activity Relationship Study of Granisetron Derivatives
Vernekar, Sanjeev Kumar V.; et al, Journal of Medicinal Chemistry, 2010, 53(5), 2324-2328

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water ;  rt; 12 h, rt
1.2 Reagents: Sodium carbonate ;  neutralized, rt
Referencia
Toward Biophysical Probes for the 5-HT3 Receptor: Structure-Activity Relationship Study of Granisetron Derivatives
Vernekar, Sanjeev Kumar V.; et al, Journal of Medicinal Chemistry, 2010, 53(5), 2324-2328

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Methyldicyclohexylamine Solvents: Tetrahydrofuran ;  24 h, rt
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 0.5 h, -78 °C; 10 min, -78 °C → rt; rt; rt → -78 °C
2.2 Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C; -78 °C → rt
2.3 Reagents: Ammonium chloride Solvents: Water ;  rt
3.1 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water ;  rt; 12 h, rt
3.2 Reagents: Sodium carbonate ;  neutralized, rt
Referencia
Toward Biophysical Probes for the 5-HT3 Receptor: Structure-Activity Relationship Study of Granisetron Derivatives
Vernekar, Sanjeev Kumar V.; et al, Journal of Medicinal Chemistry, 2010, 53(5), 2324-2328

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Sodium carbonate Solvents: Acetone ;  5 min, rt
1.2 Solvents: Acetone ;  rt; 6 h, rt
2.1 Reagents: Methyldicyclohexylamine Solvents: Tetrahydrofuran ;  24 h, rt
3.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 0.5 h, -78 °C; 10 min, -78 °C → rt; rt; rt → -78 °C
3.2 Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C; -78 °C → rt
3.3 Reagents: Ammonium chloride Solvents: Water ;  rt
4.1 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water ;  rt; 12 h, rt
4.2 Reagents: Sodium carbonate ;  neutralized, rt
Referencia
Toward Biophysical Probes for the 5-HT3 Receptor: Structure-Activity Relationship Study of Granisetron Derivatives
Vernekar, Sanjeev Kumar V.; et al, Journal of Medicinal Chemistry, 2010, 53(5), 2324-2328

Ethyl 6-methoxy-1H-indazole-3-carboxylate Raw materials

Ethyl 6-methoxy-1H-indazole-3-carboxylate Preparation Products

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:858671-77-9)Ethyl 6-methoxy-1H-indazole-3-carboxylate
A1042903
Pureza:99%
Cantidad:1g
Precio ($):1082.0